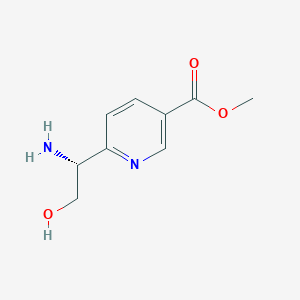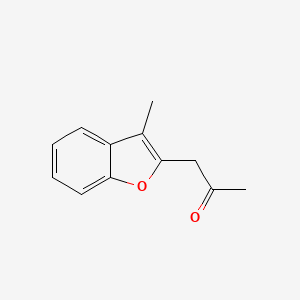
3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines. . The presence of both chloro and fluoro substituents on the benzyl group enhances the compound’s reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with azetidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
Applications De Recherche Scientifique
3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards specific targets . Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chloro-4-fluorobenzyl)azetidin-2-one: Similar structure but with a carbonyl group at the 2-position.
3-(2-Chloro-4-fluorobenzyl)pyrrolidine: Similar structure but with a five-membered ring.
3-(2-Chloro-4-fluorobenzyl)morpholine: Similar structure but with a six-membered ring containing an oxygen atom.
Uniqueness
3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol is unique due to its four-membered azetidine ring, which imparts significant strain and reactivity. The presence of both chloro and fluoro substituents further enhances its chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H11ClFNO |
|---|---|
Poids moléculaire |
215.65 g/mol |
Nom IUPAC |
3-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11ClFNO/c11-9-3-8(12)2-1-7(9)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |
Clé InChI |
ZLTYFBYPTMYMEY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(CC2=C(C=C(C=C2)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13611957.png)








![tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate](/img/structure/B13612024.png)
